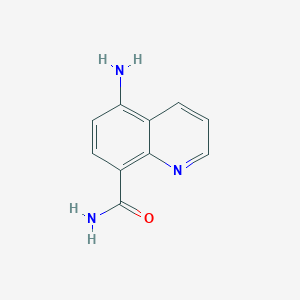
5-Amino-8-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-8-quinolinecarboxamide is a nitrogen-containing heterocyclic compound derived from quinoline. Quinoline itself is a versatile and important scaffold in many natural products, functional materials, and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 5-Amino-8-quinolinecarboxamide typically involves the functionalization of the quinoline ring. One common method is the directed C–H arylation and transamidation chemistry, which uses palladium catalysis to install various substituents at specific positions on the quinoline scaffold . This method is highly efficient and modular, allowing for the generation of diverse quinoline derivatives. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
5-Amino-8-quinolinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
C–H Functionalization: This reaction involves the formation of C–C and C–Z (Z = heteroatom) bonds, often facilitated by transition metal catalysts.
Wissenschaftliche Forschungsanwendungen
5-Amino-8-quinolinecarboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Amino-8-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimalarial agent, it may alter calcium homeostasis, affect vesicular transport, and inhibit proteolysis . These interactions disrupt the normal functioning of the target organism or cell, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5-Amino-8-quinolinecarboxamide can be compared with other quinoline derivatives, such as:
8-Aminoquinoline: A common scaffold in many natural products and drugs, used as a bidentate directing group in C–H functionalization.
Primaquine: An antimalarial drug that shares a similar quinoline core but with different substituents.
Tafenoquine: Another antimalarial drug with a longer elimination half-life compared to primaquine.
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
5-aminoquinoline-8-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,11H2,(H2,12,14) |
InChI-Schlüssel |
RPMSTHVPCJNFMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)N)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














